molecular formula C12H12O4 B042611 2,2-Dimethyl-4-oxochroman-6-carboxylic acid CAS No. 65372-54-5

2,2-Dimethyl-4-oxochroman-6-carboxylic acid

Cat. No. B042611
CAS RN: 65372-54-5
M. Wt: 220.22 g/mol
InChI Key: PTOMGSWLGSRLCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While direct synthesis details of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid are not explicitly available, related compounds and methods provide insight into potential synthesis pathways. For instance, the synthesis of 2-substituted 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids through the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one offers a plausible method for synthesizing structurally similar compounds, suggesting potential synthesis pathways for our compound of interest (Rudenko et al., 2012).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid, has been determined through X-ray structural examination. These analyses reveal the anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond, providing insights into the conformational preferences that might be expected in 2,2-Dimethyl-4-oxochroman-6-carboxylic acid as well (Mironova et al., 2012).

Chemical Reactions and Properties

The study of photoreleasable protecting groups for carboxylic acids, such as the one described using the 2,5-dimethylphenacyl chromophore, provides a relevant example of the chemical behavior and reactivity of carboxylic acid derivatives under light-induced conditions. This research may parallel the reactivity of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid in similar photodeprotection scenarios (Klan et al., 2000).

Physical Properties Analysis

Investigations into the physical properties of carboxylic acid derivatives, including their crystal and molecular structures, phase transitions, and vibrational modes, as explored in the complexes of dimethyl bipyridyls with chloranilic acid, can provide a foundational understanding of the physical characteristics of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. Such studies indicate the importance of hydrogen bonding and crystal packing on the physical behavior of these compounds (Bator et al., 2011).

Scientific Research Applications

  • The 2,5-dimethylphenacyl chromophore is effective in removing protecting groups from carboxylic acids like 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, facilitating direct photolysis without a photosensitizer (Klan, Zabadal, & Heger, 2000).

  • A method for synthesizing 2-methyl-2-trifluoromethylchroman-4-ones, potentially used for fluorinated lactarochromal analogues and their corresponding acids, involves 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (V. Y. Sosnovskikh & B. Usachev, 2002).

  • The synthesis of 2,6-Dimethyl-hepta-2, 4, 6-triene-5-carboxylic acid from similar compounds, demonstrating novel cleavage methods (M. Matsui, M. Uchiyama, & H. Yoshioka, 1963).

  • N-acyl derivatives of 2-amino-3,3-dimethyl-1-azirine can be efficiently generated using carboxylic acids like 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (Piero Vittorelli et al., 1974).

  • 4-oxochromen-2-carbonyl chloride, related to 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, is used in synthesizing bischromones and cyanomethyl esters, applicable in organic synthesis and catalysis (P. Bevan, G. P. Ellis, & H. Wilson, 1981).

  • Synthesis routes for 2,2-dimethylcyclopropane carboxylic acid, similar to 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, are important for pharmaceutical and pesticide production (Li Gong, 2007).

  • The single crystal study of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, closely related to 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, reveals insights into molecular structure and interactions (Yaroslav Kovalskyi et al., 2011).

  • Copper(I) complexes with dicarboxylic acids like 2,2-Dimethyl-4-oxochroman-6-carboxylic acid show potential in copper-based dye-sensitized solar cells (E. Constable et al., 2009).

  • The acylation of 2,2-dimethyl-2H-chromenes, closely related to 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, demonstrates applications in producing acetylchromenes and formylchromenes (S. Yamaguchi, Satoru Yamamoto, Shoichi Abe, & Y. Kawase, 1984).

  • Natural products related to 2,2-Dimethyl-4-oxochroman-6-carboxylic acid have been isolated from Piper aduncum leaves, indicating its occurrence in nature (D. Baldoqui et al., 1999).

Safety And Hazards

Specific safety and hazard information for “2,2-Dimethyl-4-oxochroman-6-carboxylic acid” is not available in the sources I found.


Future Directions

The future directions for “2,2-Dimethyl-4-oxochroman-6-carboxylic acid” are not specified in the sources I found. However, given its versatility in scientific research, it could potentially be used in a variety of applications ranging from drug discovery to material synthesis1.


Please note that this information is based on the available sources and there might be more recent studies or data that are not included in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

2,2-dimethyl-4-oxo-3H-chromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-12(2)6-9(13)8-5-7(11(14)15)3-4-10(8)16-12/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOMGSWLGSRLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471740
Record name 2,2-DIMETHYL-4-OXOCHROMAN-6-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4-oxochroman-6-carboxylic acid

CAS RN

65372-54-5
Record name 2,2-DIMETHYL-4-OXOCHROMAN-6-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

13.8 g of pyrrolidine and 40 ml of acetone are added to a suspension of 14.7 g (0.0815 mol) of 3-acetyl-4-hydroxybenzoic acid in 200 ml of acetonitrile. The slowly discoloring solution is allowed to stand at room temperature for 2 days, the solvent is distilled off on a rotary evaporator, the residue is treated with water and adjusted to acidic pH<1 using conc. hydrochloric acid and the crystalline substance is filtered off.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PL Zhao, W Huang, GF Yang - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
In the crystal structure of the title compound, C23H26N2O4, the six-membered heterocyclic ring adopts a half-chair conformation. Intermolecular hydrogen bonds are present. …
Number of citations: 1 scripts.iucr.org
IY Olaya Castro - repositorio.unal.edu.co
Este trabajo investigativo presenta los resultados del estudio fitoquímico del extracto etanólico y del aceite esencial de la parte aérea de la especie Piper artanthe C.DC, para la cual …
Number of citations: 1 repositorio.unal.edu.co

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